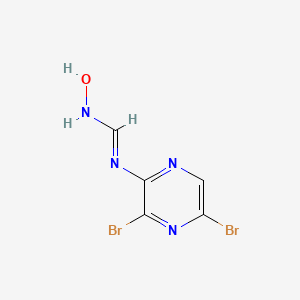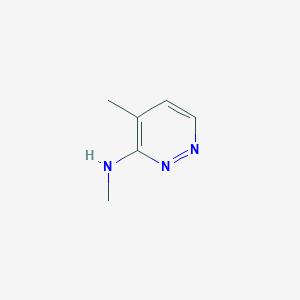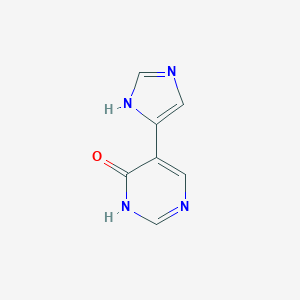
Methyl 5-bromo-3-oxoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a bromine atom at the 5th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring. These structural features make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-oxoindoline-2-carboxylate typically involves the bromination of a suitable indoline precursor followed by esterification. One common method includes the bromination of 3-oxoindoline-2-carboxylic acid using bromine in acetic acid, followed by methylation using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: 5-substituted-3-oxoindoline-2-carboxylates.
Reduction: Methyl 5-bromo-3-hydroxyindoline-2-carboxylate.
Oxidation: Indole-2-carboxylates.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-3-oxoindoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-2-oxoindoline-7-carboxylate
- Methyl 6-bromo-3-oxoindoline-2-carboxylate
- Methyl 5-chloro-3-oxoindoline-2-carboxylate
Uniqueness
Methyl 5-bromo-3-oxoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the keto group at the 3rd position make it particularly reactive and versatile for various synthetic applications .
Propiedades
Fórmula molecular |
C10H8BrNO3 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,8,12H,1H3 |
Clave InChI |
MROFSEPXPWFFDI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)C2=C(N1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)





![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)


